molecular formula C16H23N3O4 B14901819 (S)-tert-Butyl (2-methoxy-9-methyl-8-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepin-7-yl)carbamate

(S)-tert-Butyl (2-methoxy-9-methyl-8-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepin-7-yl)carbamate

Cat. No.: B14901819
M. Wt: 321.37 g/mol
InChI Key: AKFACTNXFAHJQT-NSHDSACASA-N
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Description

tert-Butyl (S)-(2-methoxy-9-methyl-8-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepin-7-yl)carbamate is a complex organic compound that features a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-(2-methoxy-9-methyl-8-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepin-7-yl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride di-tert-butyl dicarbonate (Boc2O) . The Boc group is stable towards most nucleophiles and bases, making it a versatile protecting group in organic synthesis.

Industrial Production Methods

Industrial production methods for tert-butyl carbamates often involve the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative, yields the desired carbamate .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-(2-methoxy-9-methyl-8-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepin-7-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include di-tert-butyl dicarbonate for protection, trifluoroacetic acid for deprotection, and various oxidizing and reducing agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

tert-Butyl (S)-(2-methoxy-9-methyl-8-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepin-7-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(2-methoxy-9-methyl-8-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepin-7-yl)carbamate involves the formation of a stable carbamate group, which can be cleaved under acidic conditions to release the free amine. This process involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and decarboxylation of the carbamic acid .

Properties

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

tert-butyl N-[(7S)-2-methoxy-9-methyl-8-oxo-6,7-dihydro-5H-pyrido[2,3-b]azepin-7-yl]carbamate

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(21)17-11-8-6-10-7-9-12(22-5)18-13(10)19(4)14(11)20/h7,9,11H,6,8H2,1-5H3,(H,17,21)/t11-/m0/s1

InChI Key

AKFACTNXFAHJQT-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC2=C(N=C(C=C2)OC)N(C1=O)C

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C(N=C(C=C2)OC)N(C1=O)C

Origin of Product

United States

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